

Physical and chemical properties of Furan-3-ylethynyltrimethylsilane

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Compound of Interest

Compound Name: Furan-3-ylethynyltrimethylsilane

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An In-depth Technical Guide to Furan-3-ylethynyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-3-ylethynyltrimethylsilane is a heterocyclic organic compound that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a furan ring, a protected alkyne, and a trimethylsilyl group, offers a unique combination of chemical properties and reactivity. The furan moiety is a common scaffold in a wide range of biologically active molecules and approved drugs, suggesting that derivatives of **Furan-3-ylethynyltrimethylsilane** could be of significant interest in drug discovery programs.^{[1][2][3]} This guide provides a comprehensive overview of the known physical and chemical properties of **Furan-3-ylethynyltrimethylsilane**, its synthesis, and its potential applications.

Physical and Chemical Properties

Furan-3-ylethynyltrimethylsilane is a combustible liquid that should be handled with appropriate safety precautions.^[4] Key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₂ OSi	[4]
Molecular Weight	164.28 g/mol	[4]
Boiling Point	184-186 °C (lit.)	[4]
Density	0.906 g/mL at 25 °C (lit.)	[4]
Refractive Index (n _{20/D})	1.4910 (lit.)	[4]
Flash Point	65 °C	[4]
Storage	Store under an inert atmosphere (Argon charged)	[5]

Synthesis

The synthesis of **Furan-3-ylethynyltrimethylsilane** can be achieved through various synthetic routes. One documented method involves the reaction of a dibrorovinylfuran intermediate with n-butyllithium followed by quenching with chlorotrimethylsilane.[6] A more common and versatile approach for the synthesis of aryl alkynes is the Sonogashira coupling reaction.[7] This palladium-catalyzed cross-coupling reaction provides an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of a 3-halofuran with ethynyltrimethylsilane.

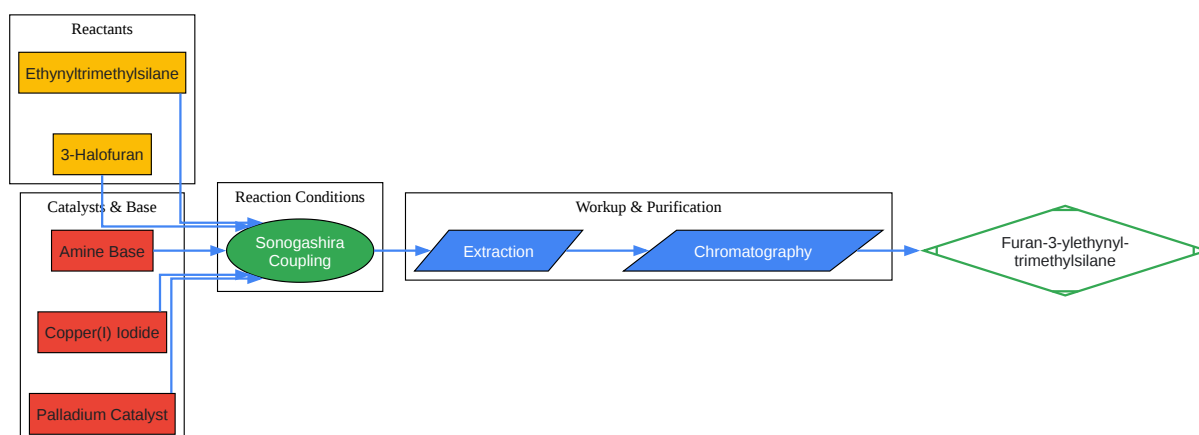
Materials:

- 3-Iodofuran or 3-Bromofuran
- Ethynyltrimethylsilane
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

- Copper(I) iodide (CuI)
- Anhydrous amine base (e.g., triethylamine, diisopropylethylamine)
- Anhydrous solvent (e.g., tetrahydrofuran, toluene)

Procedure:

- To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (typically 1-5 mol%) and copper(I) iodide (typically 2-10 mol%).
- Add the 3-halofuran (1.0 equivalent) and the anhydrous solvent.
- Add the anhydrous amine base (2-3 equivalents).
- Slowly add ethynyltrimethylsilane (1.1-1.5 equivalents) to the reaction mixture.
- The reaction mixture is then stirred at an appropriate temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
- Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography on silica gel to afford **Furan-3-ylethynyltrimethylsilane**.



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Synthesis of **Furan-3-ylethynyltrimethylsilane** via Sonogashira Coupling.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **Furan-3-ylethynyltrimethylsilane**.

¹H NMR (Proton Nuclear Magnetic Resonance):

A patent for a synthetic process including **Furan-3-ylethynyltrimethylsilane** reports the following proton NMR data (400 MHz, CDCl₃): δ 7.63 (m, 1H), 7.34 (m, 1H), 6.44 (m, 1H), 0.23 (s, 9H).^[6] The signals in the aromatic region (δ 6.44-7.63 ppm) correspond to the protons on

the furan ring, while the singlet at δ 0.23 ppm is characteristic of the nine equivalent protons of the trimethylsilyl group.

Further Spectroscopic Characterization:

While a detailed public record of the ^{13}C NMR, IR, and mass spectrometry data is not readily available, the expected spectral characteristics can be inferred from the structure and data of similar compounds.

- ^{13}C NMR: One would expect to see signals corresponding to the four carbons of the furan ring, the two acetylenic carbons, and the carbon atoms of the trimethylsilyl group.
- IR Spectroscopy: Key vibrational bands would include C-H stretching from the furan ring and the methyl groups, the C \equiv C triple bond stretch (typically in the range of 2100-2260 cm^{-1}), and Si-C stretching vibrations.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (164.28 g/mol). Fragmentation patterns would likely involve the loss of methyl groups from the trimethylsilyl moiety and cleavage of the furan ring.

Chemical Reactivity and Stability

The chemical reactivity of **Furan-3-ylethynyltrimethylsilane** is dictated by its three key functional components: the furan ring, the silylated alkyne, and the trimethylsilyl group.

Furan Ring: The furan ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution reactions.[8] However, it is also prone to reactions that involve dearomatization, such as Diels-Alder reactions, due to its relatively low resonance energy compared to benzene.[9]

Silylated Alkyne: The trimethylsilyl group serves as a protecting group for the terminal alkyne. This protection is crucial in reactions like the Sonogashira coupling to prevent unwanted side reactions. The silyl group can be selectively removed under specific conditions, typically using a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or basic conditions, to liberate the terminal alkyne. This terminal alkyne can then participate in a variety of subsequent reactions,

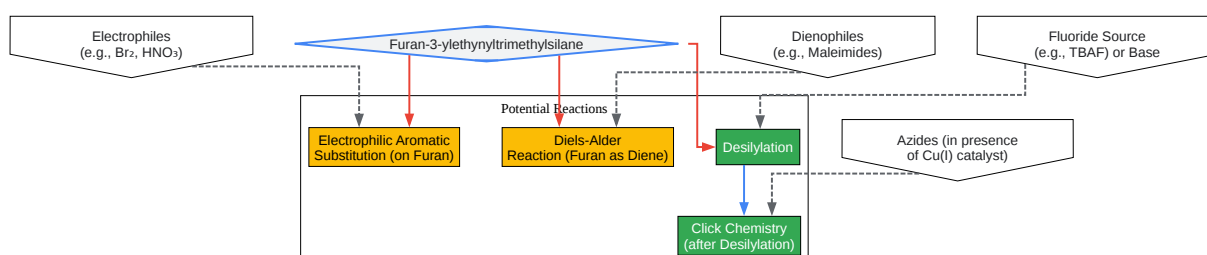
including "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[10]

Reactivity towards Electrophiles and Nucleophiles:

- Electrophiles: The electron-rich furan ring is the most likely site of attack by electrophiles. The regioselectivity of such reactions would be influenced by the electronic effects of the ethynyltrimethylsilyl substituent.
- Nucleophiles: The furan ring itself is generally unreactive towards nucleophiles unless activated by strongly electron-withdrawing groups. The silicon atom of the trimethylsilyl group can be susceptible to nucleophilic attack, leading to cleavage of the Si-C bond.

Stability and Storage:

Furan-3-ylethynyltrimethylsilane should be stored under an inert atmosphere, such as argon, to prevent degradation.[5] Compounds containing furan rings can be sensitive to strong acids and oxidizing agents.



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Reactivity map of **Furan-3-ylethynyltrimethylsilane**.

Applications in Drug Development and Organic Synthesis

While specific applications of **Furan-3-ylethynyltrimethylsilane** in drug development are not yet widely documented, its structural motifs suggest significant potential. The furan ring is a key component in numerous pharmaceuticals, exhibiting a broad range of biological activities including antibacterial, antifungal, antiviral, and anti-inflammatory properties.^{[11][12]}

The presence of the protected alkyne functionality makes **Furan-3-ylethynyltrimethylsilane** a valuable precursor for the synthesis of more complex molecules. After deprotection, the terminal alkyne can be used in various coupling reactions, most notably in "click chemistry." The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction for the formation of triazole rings, which are themselves important pharmacophores in medicinal chemistry. This allows for the straightforward linkage of the furan-containing moiety to other molecules of interest, such as peptides, sugars, or other small molecule scaffolds, to create novel hybrid compounds for biological screening.

Conclusion

Furan-3-ylethynyltrimethylsilane is a promising heterocyclic building block with a rich potential for applications in organic synthesis and medicinal chemistry. Its synthesis via the Sonogashira coupling provides a reliable route to this compound. The combination of an electron-rich furan ring and a versatile, protected alkyne functionality opens up a wide array of possibilities for the construction of novel and complex molecular architectures. Further research into the specific reactivity and biological activity of derivatives of **Furan-3-ylethynyltrimethylsilane** is warranted and could lead to the discovery of new therapeutic agents and functional materials.

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